![molecular formula C13H19N3O B7459025 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has been developed for the treatment of chronic pain. The compound was first synthesized in 2007 by the French pharmaceutical company, Biotrial. It has been the subject of intense scientific research due to its potential therapeutic benefits, but also due to the unfortunate incident that occurred during a clinical trial in 2016, which led to the death of one participant and the hospitalization of several others.
Mécanisme D'action
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 is a reversible inhibitor of FAAH. It binds to the active site of the enzyme and prevents it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors in the body and produce analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 have been extensively studied in preclinical models. In rats, the compound has been shown to reduce nociceptive behavior in models of neuropathic pain. It has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 is its specificity for FAAH. Unlike other FAAH inhibitors, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 does not inhibit other enzymes that are involved in the metabolism of endocannabinoids. This makes it a valuable tool for studying the role of FAAH in pain and other physiological processes. However, one limitation of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 is its potential for off-target effects. The compound has been shown to inhibit other enzymes at high concentrations, which may complicate its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474. One area of research is the development of safer and more effective FAAH inhibitors for the treatment of chronic pain. Another area of research is the investigation of the role of endocannabinoids in other physiological processes, such as mood, appetite, and immune function. Additionally, the incident that occurred during the clinical trial of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 has led to increased scrutiny of the safety and ethics of clinical research, which may lead to changes in the way that clinical trials are conducted in the future.
Méthodes De Synthèse
The synthesis of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 involves several steps, including the reaction of bicyclo[2.2.1]hept-2-ene with N-(1-methylpyrazol-3-yl)acetyl chloride, followed by reduction and purification. The compound has a molecular weight of 318.4 g/mol and a melting point of 115-118°C.
Applications De Recherche Scientifique
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 has been investigated for its potential use in the treatment of chronic pain, specifically neuropathic pain. The compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that help regulate pain, mood, appetite, and other physiological processes. By inhibiting FAAH, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide 10-2474 increases the levels of endocannabinoids in the body, which can lead to a reduction in pain.
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16-5-4-12(15-16)14-13(17)8-11-7-9-2-3-10(11)6-9/h4-5,9-11H,2-3,6-8H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIMICSKEFHAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

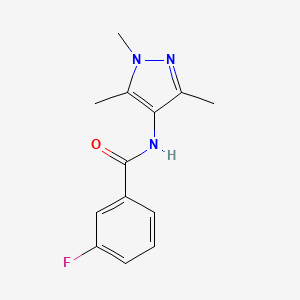

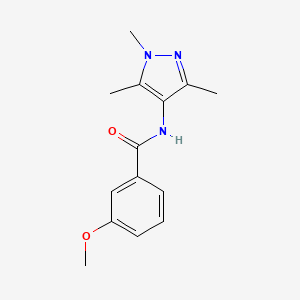
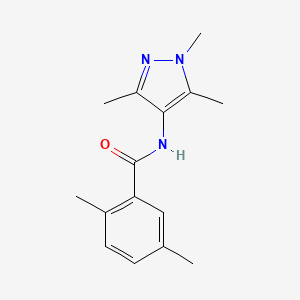
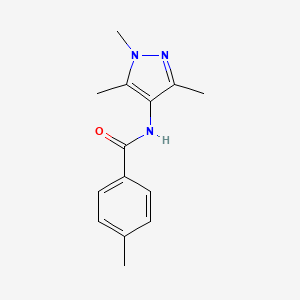
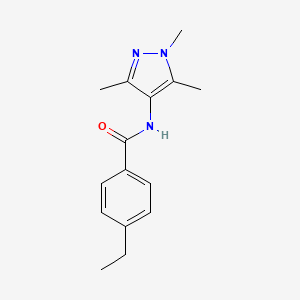
![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)
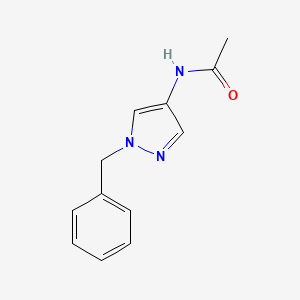

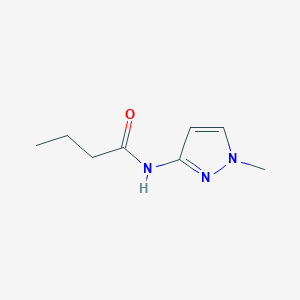
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)
![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)